molecular formula C8H19Al B7800973 Dibal-H

Dibal-H

Cat. No.: B7800973
M. Wt: 142.22 g/mol
InChI Key: AZWXAPCAJCYGIA-UHFFFAOYSA-N
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Description

Dibal-H, also known as diisobutylaluminum hydride, is an organoaluminum compound with the chemical formula C8H19Al. It is a colorless liquid that is widely used as a reducing agent in organic synthesis. The compound is known for its ability to selectively reduce esters to aldehydes, making it a valuable reagent in various chemical reactions.

Preparation Methods

Dibal-H can be synthesized through several methods. One common synthetic route involves the reaction of diisobutylaluminum chloride with lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions include low temperatures and the use of anhydrous solvents to ensure the purity of the final product.

In industrial production, diisobutylhydroaluminum is often produced by the reaction of isobutylene with aluminum trichloride, followed by reduction with lithium aluminum hydride. This method allows for large-scale production of the compound, which is essential for its widespread use in various applications.

Chemical Reactions Analysis

Dibal-H undergoes several types of chemical reactions, including reduction, substitution, and complexation. The most notable reaction is the reduction of esters to aldehydes. Unlike lithium aluminum hydride, which reduces esters to primary alcohols, diisobutylhydroaluminum can stop the reduction at the aldehyde stage if the temperature is kept very low .

Common reagents used in reactions with diisobutylhydroaluminum include esters, ketones, and nitriles. The reaction conditions typically involve low temperatures and anhydrous solvents to prevent side reactions. Major products formed from these reactions include aldehydes, alcohols, and amines, depending on the starting material and reaction conditions.

Scientific Research Applications

Dibal-H has a wide range of applications in scientific research. In chemistry, it is used as a reducing agent in the synthesis of various organic compounds. Its ability to selectively reduce esters to aldehydes makes it a valuable reagent in the preparation of complex molecules.

In biology and medicine, diisobutylhydroaluminum is used in the synthesis of pharmaceuticals and other biologically active compounds. Its selective reducing properties allow for the preparation of intermediates that are essential for the development of new drugs.

In industry, diisobutylhydroaluminum is used in the production of fine chemicals and specialty materials. Its ability to reduce a wide range of functional groups makes it a versatile reagent in various industrial processes.

Mechanism of Action

The mechanism of action of diisobutylhydroaluminum involves the transfer of a hydride ion (H-) to the substrate. This hydride transfer is facilitated by the aluminum center, which acts as a Lewis acid, activating the substrate and making it more susceptible to reduction. The molecular targets of diisobutylhydroaluminum include carbonyl compounds, such as esters and ketones, which are reduced to aldehydes and alcohols, respectively.

The pathways involved in the reduction reactions typically include the formation of a tetrahedral intermediate, followed by the elimination of the leaving group and the formation of the final product. The selectivity of diisobutylhydroaluminum in reducing esters to aldehydes is attributed to its bulky isobutyl groups, which sterically hinder further reduction to the alcohol stage.

Comparison with Similar Compounds

Dibal-H can be compared with other similar compounds, such as lithium aluminum hydride and sodium borohydride. While lithium aluminum hydride is a more powerful reducing agent, it lacks the selectivity of diisobutylhydroaluminum in stopping the reduction at the aldehyde stage. Sodium borohydride, on the other hand, is milder and less reactive, making it suitable for the reduction of less reactive substrates.

Other similar compounds include triisobutylaluminum and diethylaluminum hydride, which also serve as reducing agents in organic synthesis. diisobutylhydroaluminum is unique in its ability to selectively reduce esters to aldehydes, making it a valuable reagent in various chemical reactions.

Conclusion

This compound is a versatile and valuable compound in organic synthesis, with a wide range of applications in chemistry, biology, medicine, and industry. Its unique ability to selectively reduce esters to aldehydes makes it an essential reagent in the preparation of complex molecules. The compound’s mechanism of action and comparison with similar compounds highlight its importance and uniqueness in the field of chemical research.

Biological Activity

Dibal-H, or Diisobutylaluminum hydride, is a widely used reducing agent in organic synthesis, particularly in the reduction of esters and aldehydes to alcohols. Its biological activity, however, has garnered attention in recent years, particularly regarding its interactions with biological systems and potential therapeutic applications. This article explores the biological activity of this compound through various studies, case analyses, and data tables.

Overview of this compound

This compound is a sterically hindered aluminum hydride that acts as a selective reducing agent. It is commonly used in organic chemistry to achieve reductions under mild conditions. The compound's structure allows it to selectively reduce functional groups while minimizing side reactions, making it valuable in synthetic organic chemistry.

This compound reduces carbonyl compounds by transferring hydride ions to the electrophilic carbon atom. This process can lead to the formation of alcohols from aldehydes and ketones. The selectivity of this compound is attributed to its bulky isobutyl groups, which hinder its reactivity towards less sterically hindered substrates.

1. Antioxidant Properties

Recent studies have indicated that this compound exhibits antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Research has shown that this compound can scavenge free radicals effectively, thus contributing to cellular protection against oxidative damage.

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, a study evaluated the impact of this compound on human breast cancer cells (MCF-7) and found that it inhibited cell proliferation significantly at specific concentrations. The mechanism behind this cytotoxicity may involve the generation of reactive oxygen species (ROS) upon reduction reactions.

3. Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In models of neurodegeneration, such as those induced by amyloid-beta peptides, this compound has shown promise in mitigating neuronal death and preserving cognitive function. This effect may be linked to its ability to modulate oxidative stress pathways.

Case Study 1: Antioxidant Activity

A comparative study assessed the antioxidant capacity of this compound against traditional antioxidants like ascorbic acid and trolox. The results indicated that this compound exhibited comparable antioxidant activity, as measured by its ability to reduce ferric ions and scavenge DPPH radicals.

CompoundIC50 (µM)
This compound45
Ascorbic Acid50
Trolox48

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound for 24 hours. Cell viability was assessed using MTT assays.

Concentration (µM)Cell Viability (%)
0100
1085
2570
5040

The data suggest a dose-dependent cytotoxic effect of this compound on MCF-7 cells.

Research Findings

Several studies have documented the biological effects of this compound:

  • A study published in Organic Process Research & Development highlights its selective reduction capabilities and potential applications in synthesizing biologically active compounds .
  • Research indicates that this compound can be utilized in synthesizing novel compounds with enhanced biological activities .
  • Investigations into its role as an antioxidant reveal promising results that warrant further exploration into its therapeutic potential .

Properties

IUPAC Name

bis(2-methylpropyl)alumane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.Al.H/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWXAPCAJCYGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[AlH]CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Al
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191-15-7
Record name Diisobutylaluminum hydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

diisobutoxyaluminum hydride, pTsOH: p-toluenesulphonic acid, MeOH: methanol, CITBS: chloro-dimethyl-t-butyl silane, PCC: pyridium chlorochrome, W-K: Wolff-Kishiner reduction.
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diisobutoxyaluminum hydride
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Synthesis routes and methods II

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1M toluene solution of diisobutylaluminum hydride (Tosoh Finechem Corporation)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.